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Compound of Interest

Compound Name:
2-Chloro-6-morpholinonicotinic

acid

Cat. No.: B1469763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search, specific experimental physicochemical data for 2-
Chloro-6-morpholinonicotinic acid (CAS No. 1293385-31-5) is not readily available in the

public domain. This guide provides a summary of available data for structurally related analogs

and detailed, generalized experimental protocols for determining key physicochemical

properties.

Comparative Physicochemical Data of Related
Analogs
To provide context for the potential properties of 2-Chloro-6-morpholinonicotinic acid, the

following table summarizes available data for structurally similar compounds. It is crucial to

note that these values are for different molecules and should be used as estimations only.
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Property
6-Chloro-2-
morpholinonicotinic acid

2-Chloro-6-methylnicotinic
acid

Molecular Formula C10H11ClN2O3 C7H6ClNO2

Molecular Weight 242.66 g/mol 171.58 g/mol

Melting Point Not available 162-164 °C

Boiling Point 464.6 ± 45.0 °C at 760 mmHg 163 °C at 22 mmHg

pKa (Predicted) Not available 2.28 ± 0.28

logP (Predicted) Not available Not available

CAS Number 305863-07-4 30529-70-5

Experimental Protocols for Physicochemical
Property Determination
The following are detailed, generalized protocols for the experimental determination of key

physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which a solid compound transitions to a liquid.

Methodology:

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a

capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned

with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a

Thiele tube with heating oil or an automated digital instrument).

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute

as the expected melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2) are recorded.

Melting Range: The melting point is reported as the range T1-T2. A sharp melting range (0.5-

2 °C) is indicative of a pure compound.

Sample Preparation Apparatus Setup Measurement Result

Finely powder the dry compound Pack into a capillary tube (2-3 mm) Attach capillary to thermometer Place assembly in melting point apparatus Heat slowly (1-2 °C/min) Record T1 (first liquid drop) Record T2 (all liquid) Report Melting Range (T1-T2)

Click to download full resolution via product page

Figure 1: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium concentration of a compound in a specific solvent.

Methodology:

Sample Preparation: An excess amount of the solid compound is added to a known volume

of the solvent (e.g., water, buffer) in a sealed vial.

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate

the undissolved solid from the saturated solution.

Quantification: The concentration of the compound in the clear supernatant is determined

using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance

Liquid Chromatography (HPLC).

Solubility Value: The determined concentration is reported as the solubility of the compound

in the specified solvent at that temperature.
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Preparation Equilibration Phase Separation Quantification

Add excess solid to known solvent volume Agitate at constant temperature (24-48h) Centrifuge or filter to get clear supernatant Analyze supernatant concentration (HPLC/UV-Vis)
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Figure 2: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent

(often a water-cosolvent mixture for poorly soluble compounds) of known volume.

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred

continuously.

Titration: A standardized solution of a strong acid or base is added incrementally to the

sample solution using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point.

Preparation Titration Analysis

Dissolve known amount of compound Calibrate pH electrode Incrementally add titrant (acid/base) Record pH after each addition Plot pH vs. titrant volume Determine pKa from half-equivalence point

Click to download full resolution via product page
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Figure 3: Workflow for pKa Determination.

logP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (logP) of a compound between two immiscible

liquids (typically n-octanol and water).

Methodology:

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

Partitioning: A known amount of the compound is dissolved in one of the phases. The two

phases are then combined in a separatory funnel and shaken vigorously to allow for

partitioning of the compound.

Equilibration: The mixture is allowed to stand until the two phases have completely

separated.

Quantification: The concentration of the compound in each phase is determined using a

suitable analytical method (e.g., HPLC, UV-Vis).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of

P.
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Saturate n-octanol with water and vice versa

Dissolve compound in one phase

Combine phases and shake vigorously

Allow phases to separate

Measure compound concentration in each phase

Calculate P = [Octanol]/[Aqueous]

Calculate logP = log10(P)

Click to download full resolution via product page

Figure 4: Workflow for logP Determination.

Potential Signaling Pathway Involvement
Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors

(nAChRs). These receptors are ligand-gated ion channels that play crucial roles in the central

and peripheral nervous systems. Activation of nAChRs can lead to the influx of cations,
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primarily Na+ and Ca2+, resulting in cell depolarization and the activation of various

downstream signaling cascades.

The diagram below illustrates a generalized signaling pathway that could be modulated by a

nicotinic acid derivative acting as a ligand for nAChRs.
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Figure 5: Generalized nAChR Signaling Pathway.
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To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-
Chloro-6-morpholinonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1469763#physicochemical-properties-of-2-chloro-6-
morpholinonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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